tert-butyl N-[[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]amino]carbamate
Description
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Properties
Molecular Formula |
C14H18F3N3O3 |
|---|---|
Molecular Weight |
333.31 g/mol |
IUPAC Name |
tert-butyl N-[[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]amino]carbamate |
InChI |
InChI=1S/C14H18F3N3O3/c1-13(2,3)23-12(21)20-19-11(18)8-22-10-6-4-5-9(7-10)14(15,16)17/h4-7H,8H2,1-3H3,(H2,18,19)(H,20,21) |
InChI Key |
RAPRHJTZXFDRGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(COC1=CC=CC(=C1)C(F)(F)F)N |
Origin of Product |
United States |
Biological Activity
Tert-butyl N-[[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]amino]carbamate, also known as N'-[1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₄H₁₈F₃N₃O₃
- Molecular Weight: 333.31 g/mol
- IUPAC Name: tert-butyl N-[(E)-[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]amino]carbamate
- CAS Number: 1053655-89-2
The biological activity of this compound is largely attributed to its structural features, particularly the trifluoromethyl group, which enhances lipophilicity, facilitating cellular penetration. Once inside the cell, it interacts with various molecular targets, including enzymes and receptors, modulating their activities. The compound has been studied for its potential antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. It has been tested against several cancer cell lines, revealing cytotoxic effects that warrant further investigation. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death.
Case Studies and Research Findings
-
Study on Anticancer Effects:
- A study evaluated the cytotoxic effects of the compound on human cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutics.
-
Antimicrobial Efficacy:
- In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results that indicate its potential as a broad-spectrum antimicrobial agent.
-
Mechanistic Insights:
- Research into the mechanism revealed that the compound activates specific apoptotic pathways in cancer cells. It was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased apoptosis rates.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Observed Effect | IC50/MIC Value |
|---|---|---|---|
| Antimicrobial | E. coli | Inhibition | 32 µg/mL |
| Antimicrobial | S. aureus | Inhibition | 16 µg/mL |
| Anticancer | HT-29 | Cytotoxicity | 25 µM |
| Anticancer | Jurkat | Cytotoxicity | 30 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
